P-Nitrophenyl beta-D-cellotetraoside

Cellulase Activity Substrate Specificity Endoglucanase Assay

Accurate cellulase characterization is hindered by insoluble or heterogeneous substrates. P-Nitrophenyl β-D-cellotetraoside (CAS 129411-62-7) is a defined, soluble chromogenic substrate that enables precise spectrophotometric quantification of cellulase activity at 405-410 nm. - Discriminates endo- vs. exo-acting cellulases; essential for confirming cellobiohydrolase (CBH) processivity, a property not measurable with pNP-cellobioside. - Enables systematic active-site mapping across DP 2-5 oligosaccharide panels for unambiguous GH family functional annotation. Supplied with rigorous QC documentation, ensuring reproducible, publication-ready data for biofuel, biorefinery, and enzyme discovery programs.

Molecular Formula C30H45NO23
Molecular Weight 787.674
CAS No. 129411-62-7
Cat. No. B561636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-Nitrophenyl beta-D-cellotetraoside
CAS129411-62-7
Synonyms4-Nitrophenyl O-β-D-Glucopyranosyl-(14)-O-β-D-glucopyranosyl-(14)-O-β-D-glucopyranosyl-(14)-β-D-glucopyranoside; 
Molecular FormulaC30H45NO23
Molecular Weight787.674
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C30H45NO23/c32-5-11-15(36)16(37)20(41)28(48-11)52-25-13(7-34)50-30(22(43)18(25)39)54-26-14(8-35)51-29(23(44)19(26)40)53-24-12(6-33)49-27(21(42)17(24)38)47-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2/t11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+/m1/s1
InChIKeyNPSLEEASXYBLOE-HGEVGGQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A solid

P-Nitrophenyl β-D-Cellotetraoside: Chromogenic Cellulase Substrate


P-Nitrophenyl β-D-cellotetraoside (CAS 129411-62-7), a chromogenic substrate composed of a cellotetraosyl moiety linked to a para-nitrophenyl (pNP) aglycone [1], serves as a critical tool for quantifying cellulase activity and probing enzyme specificity. Its defined, soluble structure mimics natural cello-oligosaccharide substrates, enabling precise spectrophotometric detection at 405–410 nm upon enzymatic hydrolysis and release of the p-nitrophenolate chromophore [2]. This synthetic tetramer is essential for dissecting the complex modes of action (endo- vs. exo-acting) within cellulase systems, providing advantages over insoluble, heterogeneous substrates in terms of assay reproducibility and mechanistic interpretation .

Workflow Chromogenic cellulase activity assay probe
Detection Spectrophotometric readout at 405–410 nm upon hydrolysis
Mechanistic Use Supports differentiation of endo- and exo-acting cellulase modes

Why pNP-Cellotetraoside Cannot Be Replaced


The specificity of cellulases is exquisitely sensitive to substrate chain length. Generic substitution of pNP-cellotetraoside with pNP-cellobioside (disaccharide), pNP-cellotrioside (trisaccharide), or pNP-cellopentaoside (pentasaccharide) will fundamentally alter—and often invalidate—the assay's quantitative outcome and mechanistic conclusions [1]. Specific enzyme classes, notably cellobiohydrolases (CBHs), exhibit minimal to zero activity on shorter substrates (n=2,3) due to their requirement for a specific number of glucosyl subsites for binding and processive cleavage [2]. Conversely, some endoglucanases may prefer or only act upon longer chains. The differential hydrolysis patterns observed across these in-class compounds mandate the precise selection of the cellotetraoside for research programs aiming to measure exo-acting activity, study processivity, or screen for enzymes with a specific degree of polymerization (DP) preference [3].

Target
Potential Substitute
Substitution Risk
pNP-Cellotetraoside (DP=4)
pNP-Cellobioside (DP=2)
Shorter chain may underestimate exo-acting activity; cellobiohydrolases may show minimal hydrolysis on disaccharide
pNP-Cellotetraoside (DP=4)
pNP-Cellotrioside (DP=3)
May fail to detect enzymes requiring tetramer chain length; processivity assessment not possible with DP=3
pNP-Cellotetraoside (DP=4)
pNP-Cellopentaoside (DP=5)
Longer chain may shift kinetic profile; not equivalent for DP-specific cellulase screening

Comparative Evidence: pNP-Cellotetraoside vs. Analogs


Differential Hydrolysis by CelA Glycosidase

The endoglucanase CelA from Alicyclobacillus acidocaldarius exhibits a pronounced substrate length preference that cannot be inferred from assays using pNP-cellobioside alone. While displaying its highest hydrolytic activity toward pNP-cellobioside, the enzyme demonstrates significant but lower activity on pNP-cellotetraoside and a complete lack of activity on pNP-cellotrioside and pNP-glucopyranoside [1]. This pattern highlights the tetramer's essential role in dissecting the nuances of active-site subsite binding.

Differential Hydrolysis
Head-to-head
Activity: cellobioside (highest) > cellotetraoside (lower); cellotrioside & glucopyranoside: no activity
Reveals broader subsite architecture not captured by disaccharide alone
Published endoglucanase characterization data
Cellulase Activity Substrate Specificity Endoglucanase Assay

Kinetic Analysis: Cellotetraoside vs. Cellobioside

Kinetic constants highlight differential enzyme-substrate interactions based on chain length. For a thermostable cellulase (EC 3.2.1.4) from Pyrococcus furiosus, the specificity constant (kcat/KM) for pNP-cellotetraoside is 49 mM⁻¹s⁻¹ [1]. In contrast, studies on a different cellobiohydrolase from Aspergillus niger report a KM of 0.3 mM for cellotetraose, while a literature survey indicates a KM range of 0.384–0.4 mM for pNP-cellobioside with other CBHs [2][3]. These distinct kinetic signatures confirm that the tetramer engages the enzyme's active site differently than the dimer, providing unique and necessary information for characterizing catalytic efficiency.

Kinetic Constants
Cross-study
Tetramer kcat/KM 49 mM⁻¹s⁻¹ (P. furiosus); Dimer KM 0.38–0.40 mM (other CBHs); Distinct kinetic profiles across systems
Tetramer engages active site with unique affinity and turnover signature
Data from separate enzyme sources; direct comparison requires validation
Enzyme Kinetics Cellobiohydrolase (CBH) Substrate Affinity

Processive Cleavage Mode of CelO Cellobiohydrolase

pNP-cellotetraoside is a definitive probe for distinguishing between processive and non-processive modes of action in cellobiohydrolases (CBHs). Analysis of the cleavage products from pNP-cellotetraoside by the CelO enzyme from Clostridium thermocellum revealed a specific pattern consistent with activity initiating from the reducing end in a processive manner [1]. This capability is unique to substrates with a DP ≥ 4. Shorter pNP-oligosaccharides like pNP-cellobioside (DP=2) are unsuitable for processivity studies as they lack the necessary chain length for multi-step cleavage events .

Processive Cleavage
Class-level
Reducing-end processive cleavage; product profile: cellobiose; not measurable with DP≤3
Minimal DP=4 required to verify processive exo-mode
Processivity not testable with shorter substrates
Cellobiohydrolase Enzyme Processivity Exo-Glucanase

Broad Substrate Spectrum of Cel B2 Endoglucanase

The cloned cellulase Cel B2 from the ruminal fungus Orpinomyces joyonii demonstrates broad substrate specificity, hydrolyzing a range of pNP-cellooligosaccharides from cellobioside (DP=2) through cellopentaoside (DP=5) but exhibiting no activity on pNP-glucopyranoside (DP=1) [1]. Inclusion of pNP-cellotetraoside in the panel was essential to establish the enzyme's activity across the mid-range of chain lengths, confirming its classification as an endoglucanase with a minimum DP requirement of 2 and no maximum DP limit up to at least 5.

Substrate Spectrum
Head-to-head
Hydrolyzed DP≥2 (including DP=4); no activity on DP=1
Confirms endoglucanase activity across mid-chain lengths
Recombinant enzyme panel data
Enzyme Substrate Profile Endoglucanase Cellulase Specificity

Applications of P-Nitrophenyl β-D-Cellotetraoside


Processive Cellobiohydrolase Characterization

In biofuel and biorefinery research, accurately assessing the processivity of cellobiohydrolases is critical. pNP-cellotetraoside is an essential substrate for confirming the reducing-end, processive exo-mode of action characteristic of CBHs like CelO, a property not measurable with the more common pNP-cellobioside [1]. This assay directly informs enzyme selection for efficient crystalline cellulose deconstruction.

Active-Site Subsite Mapping in Endoglucanases

For enzymologists characterizing newly discovered glycoside hydrolases, a panel of pNP-cellooligosaccharides of varying lengths (DP 2-5) is required to map substrate binding subsites. As demonstrated with CelA from A. acidocaldarius, the differential activity observed between pNP-cellotrioside (no activity) and pNP-cellotetraoside (significant activity) provides definitive data on the number and positioning of glucosyl-binding subsites within the enzyme's catalytic cleft [2].

Substrate Profiling for Cellulase Functional Annotation

When functionally annotating a new cellulase gene, as with Cel B2 from O. joyonii, a thorough substrate specificity profile is non-negotiable. The pNP-cellotetraoside substrate is indispensable for bridging the activity gap between shorter (trioside) and longer (pentaoside) cellooligomers, confirming that the enzyme maintains activity across the mid-range of chain lengths and does not exhibit an unexpected drop in activity at DP=4 [3]. This ensures accurate functional classification and publication-quality data.

High-Throughput Screening for DP-Specific Cellulases

In industrial enzyme discovery programs, HTS campaigns often utilize pNP-cellobioside for its broad reactivity. However, this approach fails to identify enzymes that are inactive on the disaccharide but active on longer oligosaccharides. A secondary or parallel screen using pNP-cellotetraoside is required to capture this sub-population of potentially valuable enzymes, which may have unique applications in degrading higher-order cellulose structures [1][2].

Application
Selection Property
Validation Focus
Processive CBH characterization
Defined cellotetraosyl chain length (DP=4)
Reducing-end processive exo-mode confirmation
Endoglucanase active-site mapping
Differential activity across DP 2–5 panel
Subsite occupancy and positioning data
Cellulase functional annotation
Complete DP-specific hydrolysis profile
Mid-chain activity confirmation (DP=4)
HTS for DP-specific cellulases
Longer oligosaccharide reactivity
Capture enzymes inactive on DP=2, active on DP≥4

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